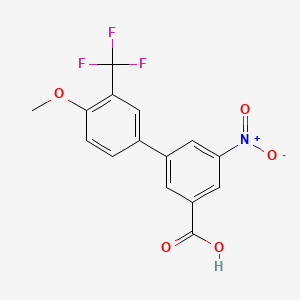

3-(4-Methoxy-3-trifluoromethylphenyl)-5-nitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid” is a compound with the molecular formula C8H8BF3O3 and a molecular weight of 219.96 . It is a solid at 20 degrees Celsius .

Molecular Structure Analysis

The introduction of the -OCF3 group influences the acidity of the compound, depending on the position of a substituent . The ortho isomer is the least acidic . Hydrogen bonded dimers are the basic structural motives of the investigated molecules in the solid state . In the case of the ortho isomer, an intramolecular hydrogen bond with the -OCF3 group is additionally formed .

Chemical Reactions Analysis

This compound is involved in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Compound Formation

3-(4-Methoxy-3-trifluoromethylphenyl)-5-nitrobenzoic acid, as a chemical entity, finds application in the synthesis of various compounds. For instance, it undergoes reactions to form different derivatives with potential applications in scientific research. A study demonstrates the synthesis of 10-methoxy-4,8-dinitro-6H-benzo[2,3-c]chromen-6-one from methoxy-5-nitrobenzaldehyde, which could be a derivative of the acid . These synthesized compounds were characterized and tested for antibacterial activity, indicating their potential use in microbiology and pharmaceutical research (Havaldar, Bhise, & Burudkar, 2004).

Antioxidant and Antimicrobial Activities

Certain derivatives of the acid have been synthesized and evaluated for their antioxidant and antimicrobial properties. For example, novel compounds synthesized from reactions involving methoxy-5-nitrobenzaldehyde have shown significant in vitro antibacterial capacities against various bacteria, as well as antioxidant capacities. This indicates the acid's potential application in developing new antimicrobial and antioxidant agents, useful in medical and biochemical research (Manap, Yüksek, Eki̇nci̇, & Sel, 2022).

Photochemical Studies

The acid or its derivatives can be used in photochemical studies. A research paper discusses the photochemical decomposition reactions of nitrobenzoic acid, which may include derivatives of 3-(4-Methoxy-3-trifluoromethylphenyl)-5-nitrobenzoic acid, by surface-enhanced Raman scattering. These studies can provide insights into the behavior of these compounds under different light conditions, relevant in fields like materials science and photophysics (Franzke & Wokaun, 1992).

Chemical Properties and Stability

Research into the chemical properties and stability of compounds like 3-(4-Methoxy-3-trifluoromethylphenyl)-5-nitrobenzoic acid and its derivatives is also a significant application. Studies focusing on the enthalpies of combustion, vapor pressures, and enthalpies of sublimation of methoxy-nitrobenzoic acids can provide essential data for understanding the physical and chemical stability of these compounds. This information is crucial in developing new materials and chemicals (Silva et al., 1999).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-[4-methoxy-3-(trifluoromethyl)phenyl]-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3NO5/c1-24-13-3-2-8(7-12(13)15(16,17)18)9-4-10(14(20)21)6-11(5-9)19(22)23/h2-7H,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDJGXASNFJIEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692178 |

Source

|

| Record name | 4'-Methoxy-5-nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxy-3-trifluoromethylphenyl)-5-nitrobenzoic acid | |

CAS RN |

1261911-36-7 |

Source

|

| Record name | 4'-Methoxy-5-nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-amino-6-cyclopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B597509.png)

![2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B597513.png)

![1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid](/img/structure/B597515.png)

![Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B597517.png)